

Application Notes and Protocols for ABM-168 in BRAF-Mutant Cancer Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-168

Cat. No.: B15609199

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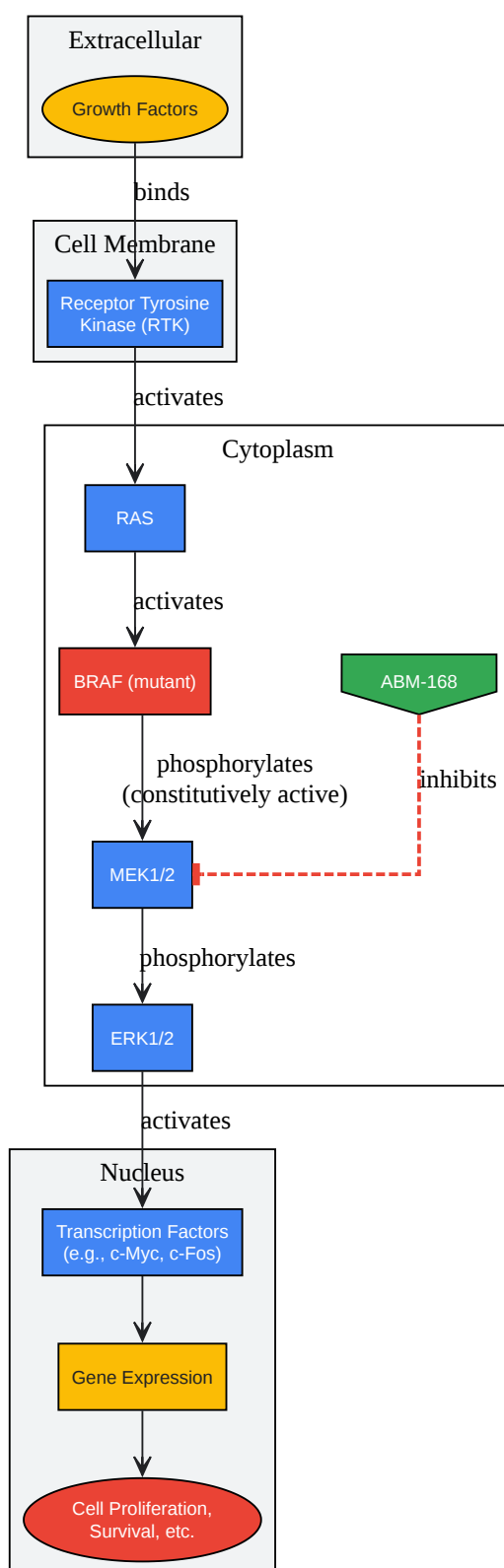
These application notes provide a comprehensive overview of the preclinical evaluation of ABM-168, a novel MEK1/2 inhibitor, in cancer models harboring BRAF mutations. Detailed protocols for key experiments are provided to guide researchers in the effective use and assessment of this compound.

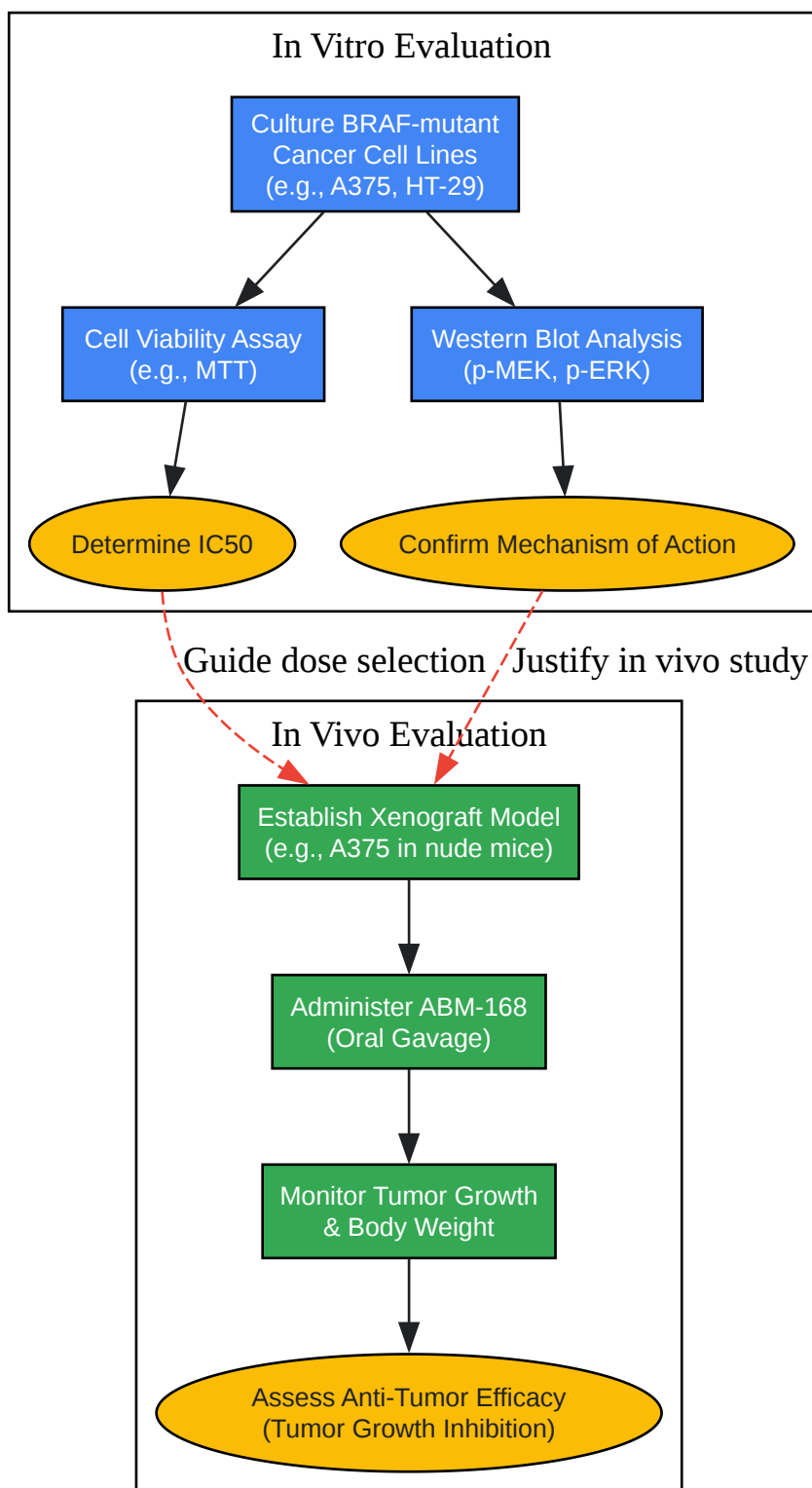
Introduction to ABM-168

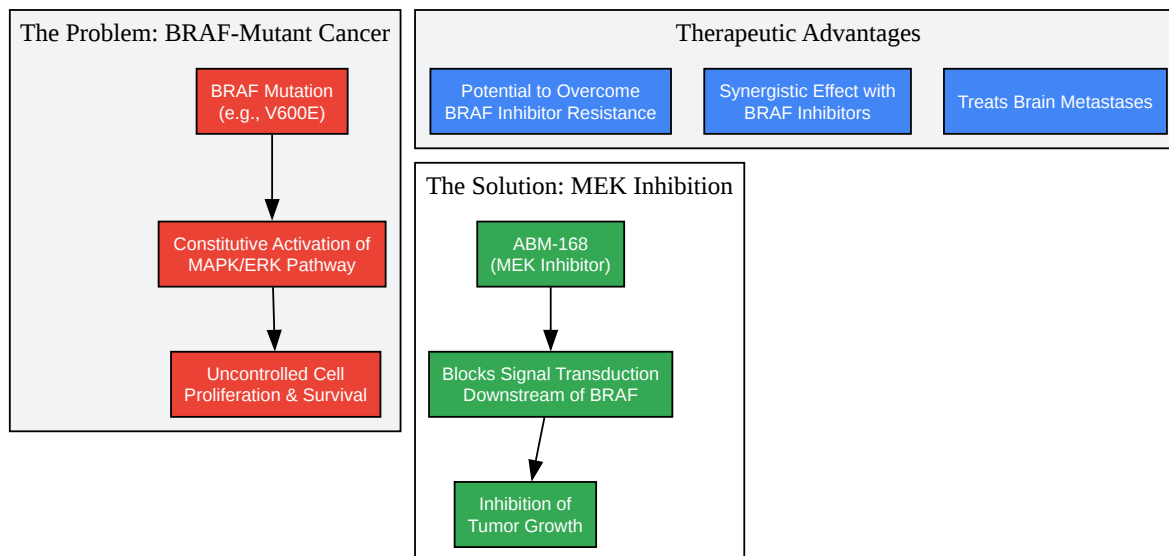
ABM-168 is an orally bioavailable, brain-penetrant, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.^[1] This pathway is frequently dysregulated in various cancers due to mutations in genes like BRAF, KRAS, and NRAS.^[1] Developed by ABM Therapeutics, ABM-168 has demonstrated anti-cancer properties in preclinical studies, particularly in models with BRAF mutations.^{[2][3]} A significant feature of ABM-168 is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain metastases and primary brain tumors.^{[1][4]} Preclinical evidence suggests that combining a MEK inhibitor like ABM-168 with a BRAF inhibitor can be more effective and less toxic than treatment with a BRAF inhibitor alone, which has become a standard of care for patients with BRAF-mutated melanoma.^{[2][5]} ABM-168 is currently in Phase I clinical trials for advanced solid tumors.^{[6][7]}

Mechanism of Action

In BRAF-mutant cancers, the MAPK/ERK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. ABM-168 selectively binds to and inhibits the activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream effectors, ERK1 and ERK2.[1] This blockade of signal transduction can result in the inhibition of tumor cell growth and induction of apoptosis.[3]







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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